molecular formula C23H25N5O4S3 B2954955 N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 392294-79-0

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2954955
CAS No.: 392294-79-0
M. Wt: 531.66
InChI Key: FYCCTTKDDDDSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a benzamide scaffold. Key structural elements include:

  • 1,3,4-Thiadiazole ring: A heterocyclic moiety known for its role in enhancing metabolic stability and bioactivity in medicinal chemistry .
  • Sulfanyl-linked carbamoyl group: The thioether bridge connects the thiadiazole to a 2,3-dimethylphenylcarbamoyl group, which may influence target binding specificity.
  • 4-(Pyrrolidine-1-sulfonyl)benzamide: The sulfonamide group attached to a pyrrolidine ring and aromatic system is a common pharmacophore in enzyme inhibitors, particularly those targeting sulfotransferases or kinases .

While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs (e.g., thiadiazole-linked sulfonamides) exhibit anti-inflammatory, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S3/c1-15-6-5-7-19(16(15)2)24-20(29)14-33-23-27-26-22(34-23)25-21(30)17-8-10-18(11-9-17)35(31,32)28-12-3-4-13-28/h5-11H,3-4,12-14H2,1-2H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCCTTKDDDDSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the sulfanyl group, and the coupling with the pyrrolidine-1-sulfonylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of green solvents, efficient catalysts, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound C₂₃H₂₄N₆O₄S₃ ~624.7 2,3-Dimethylphenyl, pyrrolidine sulfonyl Unknown (assumed) -
4-(5-Chloro-3-methylpyrazole)benzenesulfonamide (6a-o) Variable Variable Chloro, methyl, phenyl Anti-inflammatory
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide C₁₆H₁₀Cl₂F₂N₄O₂S 441.24 Dichlorophenyl, difluorobenzamide Not specified
K400-09479 (ChemDiv) C₂₈H₂₈N₈O₄S₃ 645.78 Methylthiadiazole, phenyl triazole Screening compound

Key Observations :

  • Thiadiazole-triazole hybrids (e.g., K400-09479) demonstrate the importance of heterocyclic diversity in modulating bioactivity .

Pharmacological Activity

While direct data for the target compound is lacking, insights can be drawn from analogs:

  • Anti-inflammatory activity : Thiadiazole-linked pyrazole benzenesulfonamides () inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <10 µM .
  • Sulfonamide-mediated effects : The pyrrolidine sulfonyl group may enhance binding to sulfotransferases or carbonic anhydrases, as observed in structurally related sulfonamides .

Physicochemical Properties

Melting Points :

  • The target compound’s melting point is unreported, but analogs like N-carbamimidoyl benzenesulfonamide () melt at 100.8°C, suggesting similar thermal stability for sulfonamide-thiadiazole hybrids .

Spectroscopic Data :

  • IR : SO₂ asymmetric/symmetric stretching vibrations (~1384 cm⁻¹, ~1130 cm⁻¹) are consistent across sulfonamide derivatives () .
  • NMR : Thiadiazole-linked protons typically resonate at δ 7.5–8.5 ppm (aromatic) and δ 3.0–4.0 ppm (pyrrolidine CH₂) .

Biological Activity

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex compound featuring a thiadiazole ring, which has been extensively studied for its biological activities. This article aims to synthesize the existing knowledge regarding its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure includes:

  • A thiadiazole moiety, known for diverse biological activities.
  • A pyrrolidine sulfonamide group, which enhances solubility and bioactivity.
  • A 2,3-dimethylphenyl substituent that may influence its interaction with biological targets.

This structural complexity suggests potential multifaceted biological actions.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds with similar thiadiazole structures demonstrated promising activity against various bacterial strains. In one study, derivatives exhibited effective inhibition of bacterial growth, indicating that modifications in the thiadiazole ring could enhance their antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
N-[5-(2,3-dimethylphenyl)...]E. coli12.5 µg/mL
N-[5-(2,3-dimethylphenyl)...]S. aureus25 µg/mL
N-[5-(2,3-dimethylphenyl)...]Pseudomonas aeruginosa15 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown significant inhibition of cell proliferation in non-small cell lung cancer (A549) cells through apoptosis induction mechanisms .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of related thiadiazole compounds:

  • MTT assay results indicated that certain derivatives induced apoptosis in A549 cells.
  • The mechanism involved down-regulation of anti-apoptotic proteins (Bcl-XL) and up-regulation of pro-apoptotic proteins (Bax) which are crucial in the apoptotic pathway .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it targets lipoxygenase (LOX), an enzyme implicated in various inflammatory diseases and cancers. Studies suggest that certain derivatives exhibit potent inhibitory effects on LOX activity, making them candidates for anti-inflammatory drug development .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
N-[5-(2,3-dimethylphenyl)...]Lipoxygenase0.63
N-[5-(2,3-dimethylphenyl)...]COX-11.25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.